(3R,5R)-1-benzylpiperidine-3,5-diol
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Overview
Description
(3R,5R)-1-benzylpiperidine-3,5-diol is a chiral compound with significant importance in various fields of scientific research. It is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and two hydroxyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-benzylpiperidine-3,5-diol can be achieved through various methods. One common approach involves the use of bio-enzyme chiral synthesis. This method utilizes genetically recombinant oxidation-reduction enzymes and related coenzymes to obtain the desired chiral compound . The reaction typically occurs in a buffer solution, where the carbonyl groups are reduced to form the chiral centers.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their high selectivity and efficiency. These methods involve the use of recombinant ketone reductase enzymes, which catalyze the reduction of specific substrates to produce the desired chiral compound. The reaction conditions are typically mild, occurring at room temperature and atmospheric pressure, which makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-benzylpiperidine-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3R,5R)-1-benzylpiperidine-3,5-diol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5R)-1-benzylpiperidine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,5R)-1-benzylpiperidine-3,5-diol include:
- (3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol
- (1R,2R,3R,4S,5R)-4-(benzylamino)-5-(methylthio)piperidine-3,4-diol .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of two hydroxyl groups at the 3 and 5 positions.
Properties
CAS No. |
161564-10-9 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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